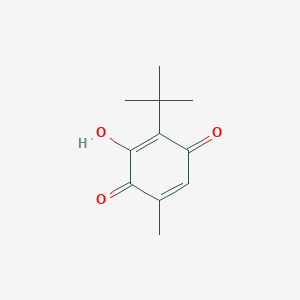
2-tert-butyl-3-hydroxy-5-methylbenzo-1,4-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-3-hydroxy-5-methylbenzo-1,4-quinone (also known as Coenzyme Q10 or CoQ10) is a naturally occurring molecule that plays a crucial role in cellular respiration and energy production. It was first discovered in 1957 by Dr. Frederick Crane at the University of Wisconsin-Madison.
Mecanismo De Acción
CoQ10 functions as an electron carrier in the mitochondrial respiratory chain, which is responsible for generating ATP (adenosine triphosphate), the energy currency of the cell. It also acts as an antioxidant, protecting against oxidative damage by scavenging free radicals.
Biochemical and Physiological Effects:
CoQ10 has been shown to have a wide range of biochemical and physiological effects, including improving mitochondrial function, reducing inflammation, and enhancing immune function. It has also been shown to have a positive effect on blood pressure and cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CoQ10 in lab experiments is its relatively low toxicity and high solubility in organic solvents. However, its low bioavailability and variability in absorption make it difficult to achieve consistent results.
Direcciones Futuras
There are numerous potential future directions for CoQ10 research, including investigating its role in aging and age-related diseases, exploring its potential as a therapeutic agent in cancer treatment, and developing new formulations to improve its bioavailability and efficacy.
In conclusion, CoQ10 is a fascinating molecule with a wide range of potential therapeutic applications. While there is still much to learn about its mechanisms of action and potential benefits, the current research suggests that it may hold promise as a treatment for a variety of diseases and conditions.
Métodos De Síntesis
CoQ10 can be synthesized in the human body, but it can also be obtained through dietary sources such as fatty fish, organ meats, and whole grains. However, due to its low bioavailability, it is often taken as a supplement in the form of capsules or tablets.
Aplicaciones Científicas De Investigación
CoQ10 has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular disease, neurodegenerative diseases, and cancer. It has also been shown to have antioxidant properties and may help to protect against oxidative damage.
Propiedades
IUPAC Name |
2-tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6-5-7(12)8(11(2,3)4)10(14)9(6)13/h5,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNQPDKJXWYKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5804974.png)
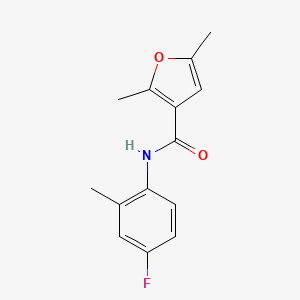
![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5804993.png)
![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)

![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)
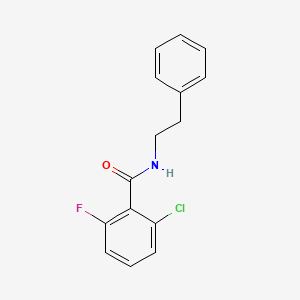
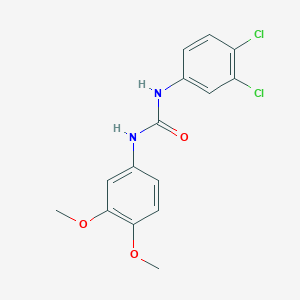
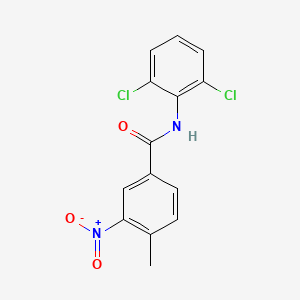
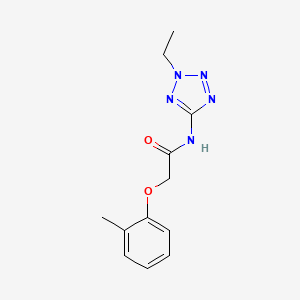
![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![4-chloro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5805075.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)